molecular formula C15H13FO2 B1304904 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone CAS No. 81227-99-8

1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone

Cat. No. B1304904
CAS RN: 81227-99-8
M. Wt: 244.26 g/mol
InChI Key: YLVZBSLWHNSLNP-UHFFFAOYSA-N
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Description

The compound "1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone" is a fluorinated aromatic ketone derivative, which is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The presence of the fluorine atom and the benzyloxy group in the aromatic ring can significantly influence the electronic properties and reactivity of the molecule.

Synthesis Analysis

The synthesis of fluorinated aromatic ketones typically involves the formation of the ketone functional group in the presence of a fluorinated aromatic ring. While the specific synthesis of "1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone" is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, the synthesis of related compounds has been achieved through condensation reactions, as seen in the synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds , or through biocatalytic reduction, as demonstrated in the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic ketones is characterized by the presence of a carbonyl group attached to an aromatic ring that contains a fluorine atom. The electronic effects of the fluorine atom, such as its electronegativity and ability to stabilize adjacent positive charges, can influence the geometry and electronic properties of the molecule. For example, molecular docking studies of related compounds have shown that the fluorine atom and the ketone group play crucial roles in molecular interactions .

Chemical Reactions Analysis

Fluorinated aromatic ketones can participate in various chemical reactions, primarily due to the reactivity of the carbonyl group. The ketone functionality can undergo nucleophilic addition reactions, condensation with amines, and can be involved in the formation of supramolecular structures through noncovalent interactions such as hydrogen bonding and π-π stacking . The presence of the fluorine atom can also affect the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone" would be influenced by the presence of the fluorine atom and the benzyloxy substituent. The fluorine atom contributes to the molecule's dipole moment and can enhance the acidity of adjacent hydrogen atoms. The benzyloxy group can affect the solubility and crystallinity of the compound. Theoretical calculations, such as HOMO-LUMO analysis, can provide insights into the electronic properties and reactivity of the molecule . Additionally, the compound's potential role in nonlinear optics can be inferred from its first hyperpolarizability .

Scientific Research Applications

Molecular Structure and Vibrational Frequencies Analysis

The scientific research on compounds closely related to 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone involves detailed molecular structure analyses. For instance, studies have conducted FT-IR, NBO, HOMO-LUMO, and MEP analysis on similar molecules, investigating their optimized molecular structure, vibrational frequencies, and charge transfer within the molecule. These analyses are crucial for understanding the molecular stability, reactivity, and potential applications in nonlinear optics and as anti-neoplastic agents due to specific structural features, such as the electronegativity in the carbonyl group and the presence of fluorine atoms attached to the benzene ring (Mary et al., 2015).

Synthesis and Enantioselective Applications

Another research area focuses on the synthesis of related compounds, like (S)-(-)-1-(4-Fluorophenyl)ethanol, through enantioselective processes. These processes, including bioreduction and the use of various reducing agents, are essential for producing intermediates for pharmaceutical applications, such as CCR5 chemokine receptor antagonists protective against HIV infection and components of antimalarial drugs. Optimizing these synthesis processes has significant implications for improving yield, enantioselectivity, and efficiency in drug development (ChemChemTech, 2022).

Crystal Structure and Hydrogen Bonding

Research on compounds with a similar structure to 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone also includes crystallography to understand their molecular arrangements and interactions. Studies show how molecules are linked in crystals through weak hydrogen bonds, affecting their physical properties and potentially their biological activities. This information is vital for the design of new materials and drugs, leveraging the specific orientations and interactions of molecular structures (Abdel‐Aziz et al., 2012).

Molecular Docking and Antimicrobial Activity

Molecular docking studies on structurally similar compounds have shown potential inhibitory activity against various targets, indicating possible applications as anti-neoplastic agents. Additionally, the synthesis and evaluation of novel derivatives have revealed significant antimicrobial activities, underlining the importance of these compounds in developing new antimicrobial agents. Such research demonstrates the broad potential of these molecules in therapeutic applications, highlighting the importance of detailed structural and activity studies (Nagamani et al., 2018).

Safety And Hazards

The safety and hazards of “1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone” are not explicitly known. However, it’s important to handle all chemicals with care and use appropriate safety measures45.


Future Directions

There are several future directions for research involving benzyloxy-related compounds, including its application in asymmetric synthesis, catalysis, and drug development3. Researchers can explore new methods for synthesizing and characterizing “1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone” and similar compounds, and investigate their potential applications in various scientific fields3.


Please note that this analysis is based on the available information and may not be fully accurate or complete due to the limited data on “1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone”. Further research and studies are needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

1-(3-fluoro-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVZBSLWHNSLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382517
Record name 1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone

CAS RN

81227-99-8
Record name 1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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